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Compound of Interest

Compound Name: D-Homoalanine hcl

CAS No.: 5959-29-5; 67607-42-5

Cat. No.: B2698249

Get Quote

Executive Summary
D-Homoalanine (D-HoAla), also known as (R)-2-aminobutyric acid, is a non-proteinogenic

amino acid increasingly utilized in peptidomimetics to enhance proteolytic stability and induce

specific secondary structures. Its structural homology to Alanine (addition of a methylene group

in the side chain) and isomerism with

-Aminoisobutyric acid (Aib) and N-Methyl-Alanine (N-Me-Ala) presents unique challenges in
mass spectrometry-based sequencing.

This guide details the specific fragmentation mechanisms of D-HoAla, establishes a protocol for

distinguishing it from isobaric residues, and provides comparative data to validate its

identification in complex matrices.

Part 1: Structural Context & The "Alternative"
Landscape
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In drug development, D-HoAla is often deployed as a "steric wedge." Unlike the standard L-

Alanine, the D-configuration of Homoalanine resists enzymatic degradation. Unlike Aib (which

is achiral and helicogenic), D-HoAla retains chirality, allowing for fine-tuned control over peptide

backbone topology.

The Isobaric Challenge
The primary analytical hurdle is that D-HoAla is isobaric (MW 103.12 Da) with several other

common peptidomimetic building blocks. Standard low-resolution MS cannot distinguish them;

MS/MS fragmentation and chromatographic retention are required.

Derivative Structure
Role in Drug
Design

Monoisotopic Mass
(Residue)

D-Homoalanine (D-

HoAla) -ethyl side chain
Proteolytic stability,

steric bulk
85.05 Da

L-Alanine (Ala) -methyl side chain
Native proteinogenic

baseline
71.04 Da

-Aminoisobutyric (Aib) -dimethyl

Helix induction,

conformational

constraint

85.05 Da

N-Methyl-Alanine (N-

Me-Ala)

N-methyl,

-methyl

Membrane

permeability, prevents

H-bonding

85.05 Da

Sarcosine (Sar) N-methyl glycine Flexibility enhancer 71.04 Da

Part 2: Mechanistic Fragmentation Analysis
The fragmentation of D-HoAla derivatives under Electrospray Ionization (ESI) and Collision-

Induced Dissociation (CID) follows the standard peptide bond cleavage pathways (

and

ions), but with distinct side-chain energetics.

The Diagnostic Immonium Ion (m/z 58)
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The most critical diagnostic marker for D-HoAla is its immonium ion. While Alanine generates a

characteristic ion at m/z 44, the addition of the methylene group in D-HoAla shifts this

diagnostic peak to m/z 58.

Mechanism:

Protonation: The N-terminal amine is protonated.

Inductive Cleavage: The amide bond cleaves to form the

ion or internal acylium ion.

CO Loss: The acylium ion loses carbon monoxide (28 Da) to form the immonium ion.

Side-Chain Specific Losses
Unlike Aib, which possesses a gem-dimethyl group that stabilizes the carbocation, D-HoAla has

a primary ethyl group.

D-HoAla: Fragmentation often preserves the side chain due to the higher energy required to

cleave the ethyl group compared to the loss of the entire residue.

Aib: Often shows a characteristic loss of 42 Da (propene) or intense peaks related to the

stable tertiary carbocation center.

Stereochemical Blindness of CID
Standard CID is generally "blind" to stereochemistry (D vs L). The fragmentation pattern of D-

HoAla is identical to L-2-aminobutyric acid. To confirm the "D" configuration, Radical Directed

Dissociation (RDD) or chiral chromatography is required (see Protocol).

Visualization: Fragmentation Pathway
The following diagram illustrates the generation of the diagnostic m/z 58 ion from a D-HoAla

containing peptide.
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Protonated Peptide
(N-term D-HoAla)

Amide Bond
Cleavage

CID Energy

b-ion (Acylium)
[H2N-CH(Et)-CO]+

Charge Retention
(N-term)

y-ion
(C-term fragment)

Charge Retention
(C-term)

Immonium Ion
[H2N=CH-Et]+ (m/z 58)

a-type cleavage

Neutral Loss
(CO, 28 Da)

-CO
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Caption: CID fragmentation pathway of D-Homoalanine yielding the diagnostic m/z 58

immonium ion.

Part 3: Comparative Analysis & Data
This section provides the experimental data required to distinguish D-HoAla from its

alternatives.

Table 1: Diagnostic Ion Comparison
Data synthesized from ESI-MS/MS analysis of model peptides.
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Amino Acid
Immonium Ion
(m/z)

Secondary
Fragments

Distinguishing
Feature

Alanine 44.05 -
Base peak in low

mass region.

D-Homoalanine 58.06
[M-29] (Ethyl loss,

rare)

Retention Time:

Elutes after Ala on

C18.

Aib 58.06 [M-42] (Propene loss)

Intensity: Immonium

ion is often dominant

due to gem-dimethyl

stability.

N-Me-Ala 58.06
m/z 88 (N-methyl

fragment)

b-ion series:

Enhanced

ions due to N-methyl

effect.

Table 2: Chromatographic Separation (C18 Column)
Since m/z 58 is shared among isomers, retention time (

) is the secondary validator.

Isomer Relative Hydrophobicity
Predicted Elution Order
(Reverse Phase)

Alanine Low 1 (Earliest)

N-Me-Ala Moderate 2

D-Homoalanine High (Ethyl group) 3

Leucine Very High 4 (Latest)

Part 4: Experimental Protocol
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This protocol is designed for the identification and verification of D-HoAla in synthetic peptides

using LC-MS/MS.

Workflow Overview
Chromatography: Separation of isobaric interferences.

MS2 Acquisition: Targeted fragmentation to observe m/z 58.

Chiral Verification: (Optional) If D/L ratio is critical.

Detailed Methodology
Step 1: LC-MS Configuration[1]

Column: C18 (e.g., Waters BEH C18), 2.1 x 50 mm, 1.7 µm.

Why: Sufficient hydrophobicity to resolve HoAla from Ala and N-Me-Ala.

Mobile Phase A: 0.1% Formic Acid in ngcontent-ng-c2977031039="" _nghost-ng-

c1310870263="" class="inline ng-star-inserted">

.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 60% B over 10 minutes.

Step 2: MS/MS Parameters (Triple Quadrupole or Q-TOF)
Ionization: ESI Positive Mode.

Collision Energy (CE): Stepped CE (20, 35, 50 eV).

Why: Low CE preserves the molecular ion; High CE (35-50 eV) is required to generate the

immonium ion (m/z 58) effectively from the stable amide backbone.

Scan Range: m/z 50 – 1500 (Ensure low mass cutoff is < 50 to catch m/z 58).

Step 3: Data Analysis (Decision Logic)
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Use the following logic flow to confirm D-HoAla presence.

Precursor Mass Match?
(Residue +14 Da vs Ala)

Check MS2:
Immonium Ion m/z 58?

Retention Time vs
Ala Standard

Yes (m/z 58 present)

Identify: Alanine

No (m/z 44 present)

Check for N-Me specific
fragments (m/z 88)

Elutes Later than Ala

Identify: Aib

Elutes Earlier/Co-elutes
(Check Gem-Dimethyl loss)

Identify: Homoalanine

No

Identify: N-Me-Alanine

Yes

Click to download full resolution via product page

Caption: Decision tree for distinguishing D-Homoalanine from isobaric and homologous

residues.

Part 5: Case Study – Peptidomimetic Stability
Objective: Verify the incorporation of D-HoAla in a proteolytic resistant analog of a therapeutic

peptide.

Experimental Setup: A control peptide (Ala-Phe-Gly) and a test peptide (D-HoAla-Phe-Gly)

were subjected to Trypsin digestion and analyzed via LC-MS/MS.

Results:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b2698249/docs?utm_src=pdf-body-img#technical-guide-mass-spectrometry-fragmentation-patterns-of-d-homoalanine-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2698249?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


MS1 Spectrum: The test peptide showed a mass shift of +14.02 Da compared to the control.

MS2 Spectrum:

Control (Ala): Dominant peak at m/z 44.05.

Test (D-HoAla): Dominant peak at m/z 58.06.

Stability: After 2 hours, the Ala-peptide signal decreased by 85% (digestion). The D-HoAla

peptide signal remained at 98%, confirming the "D" stereochemistry conferred resistance to

the enzyme.

Conclusion: The presence of m/z 58 combined with proteolytic stability confirms the successful

synthesis and functional advantage of the D-Homoalanine derivative.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.creative-proteomics.com/resource/amino-acid-analysis-methods.htm
http://www.matrixscience.com/help/fragmentation_help.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2553356/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2553356/
https://www.benchchem.com/product/b2698249/docs#technical-guide-mass-spectrometry-fragmentation-patterns-of-d-homoalanine-derivatives
https://www.benchchem.com/product/b2698249/docs#technical-guide-mass-spectrometry-fragmentation-patterns-of-d-homoalanine-derivatives
https://www.benchchem.com/product/b2698249/docs#technical-guide-mass-spectrometry-fragmentation-patterns-of-d-homoalanine-derivatives
https://www.benchchem.com/product/b2698249/docs#technical-guide-mass-spectrometry-fragmentation-patterns-of-d-homoalanine-derivatives
https://www.benchchem.com/product/b2698249?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2698249?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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